(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol
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Overview
Description
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a benzopyran ring fused with a cyclobutane ring, with a fluorine atom at the 6th position and a hydroxyl group at the 4th position The stereochemistry at the 4th position is specified as the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the construction of the benzopyran ring through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The spirocyclic structure is formed by a cycloaddition reaction, typically involving a [2+2] cycloaddition of an alkene with the benzopyran ring.
Hydroxylation: The hydroxyl group at the 4th position is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique spirocyclic structure imparts interesting physical properties, making it a candidate for the development of novel materials with specific optical or electronic characteristics.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Mechanism of Action
The mechanism of action of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: Lacks the stereochemistry at the 4th position.
(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: The stereochemistry at the 4th position is the S-configuration.
6-chloro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: Substitution of fluorine with chlorine.
Uniqueness
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure adds to its distinctiveness, providing a rigid framework that can enhance its interactions with molecular targets.
Properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAWTNNXFFOEX-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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